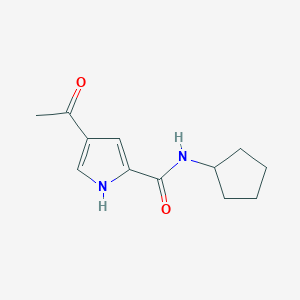

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide

Description

4-Acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by an acetyl group at the 4-position of the pyrrole ring and a cyclopentyl substituent on the carboxamide nitrogen.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C12H16N2O2/c1-8(15)9-6-11(13-7-9)12(16)14-10-4-2-3-5-10/h6-7,10,13H,2-5H2,1H3,(H,14,16) |

InChI Key |

RHBDTMCHOYJBGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide undergoes several types of chemical reactions, including:

Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its use, but generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the pyrrole-2-carboxamide core but differ in substituents, enabling a comparative analysis:

*Calculated molecular weight based on formula.

Physicochemical and Structural Analysis

- The cyclopentyl group on the carboxamide nitrogen balances steric bulk and lipophilicity, contrasting with the 4-methoxybenzyl group in (higher logP) and the polar pyridinylmethyl group in (improved aqueous solubility).

- Hydrogen-Bonding and Crystal Packing: In N-nitro analogs (e.g., ), the nitro group elongates the N2–C5 bond (1.404 Å vs. 1.334 Å in non-nitro derivatives), influencing molecular planarity and hydrogen-bonding networks. Such structural distortions are absent in the acetylated compound but may affect bioavailability .

Pharmacological Implications

- Antimicrobial Activity : Pyrrole derivatives like N-nitro-1H-pyrrole-2-carboxamide exhibit antimicrobial properties due to hydrogen-bonding interactions with bacterial enzymes . The acetyl and cyclopentyl groups in the target compound may similarly enhance target binding but require empirical validation.

- Kinase Inhibition : Compounds with pyridinylmethyl substituents (e.g., ) are explored as kinase inhibitors, suggesting that the target compound’s cyclopentyl group could modulate selectivity for hydrophobic kinase pockets.

Biological Activity

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O2. The compound features an acetyl group at the para position, a cyclopentyl substituent, and a pyrrole ring, which is characteristic of many bioactive compounds. The presence of an amide bond enhances its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

Antitumor Activity

Research indicates that pyrrole derivatives, including this compound, may exhibit antitumor properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins such as Bcl-2 and Mcl-1 . This mechanism involves the intrinsic apoptotic pathway, where mitochondrial stress leads to the activation of caspases, crucial for cell death.

Analgesic Properties

The compound has shown potential analgesic effects. Its structural analogs have been investigated for their ability to alleviate pain, possibly through modulation of pain signaling pathways or inhibition of inflammatory mediators. The acetyl substitution is believed to enhance its interaction with biological targets involved in pain perception.

Enzyme Inhibition

This compound has demonstrated enzyme inhibition capabilities. Similar compounds have been reported to inhibit enzymes critical for mycobacterial cell wall synthesis, suggesting that this compound may also possess anti-tuberculosis activity by targeting the MmpL3 protein.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing downstream signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Related Compounds

To better understand the potential applications and efficacy of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-(2,6-Dichlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | C13H10Cl2N2O2 | Methyl substitution at nitrogen | Moderate anti-tuberculosis activity |

| N-cyclopropyl-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide | C15H12Cl2N2O2 | Cyclopropyl group instead of cyclopentyl | Similar enzyme inhibition profile |

| This compound | C15H16N2O2 | Acetyl substitution at para position | Potential analgesic properties |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrole-based compounds:

- Antitumor Mechanism : A study by Kilic-Kurt et al. reported that pyrrole derivatives could induce apoptosis in A549 and HCT116 cells by activating caspases and inhibiting Bcl family proteins .

- Enzyme Inhibition Studies : Research demonstrated that similar pyrrole compounds effectively inhibit enzymes related to tuberculosis, showcasing their potential as therapeutic agents against resistant strains.

- Analgesic Evaluation : Investigations into the analgesic properties have shown promising results in preclinical models, indicating a need for further exploration in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.